molecular formula C21H32O2 B8055901 Heneicosapentaenoic acid CAS No. 30326-98-8

Heneicosapentaenoic acid

Cat. No. B8055901
CAS RN: 30326-98-8
M. Wt: 316.5 g/mol
InChI Key: OQOCQFSPEWCSDO-JLNKQSITSA-N
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Description

6Z,9Z,12Z,15Z,18Z-Heneicosapentaenoic acid is a long-chain fatty acid.

Scientific Research Applications

  • Identification and Characteristics :

    • Heneicosapentaenoic acid isolated from seal oil was identified as all-cis-heneicosa-6,9,12,15,18-pentaenoic acid (21∶5ω3), a structure unusual in odd-chain polyethylenic acids, suggesting α-oxidation of 22∶5ω3 or ω-oxidation of the 21∶6 hydrocarbon common in marine algae as its origin (Mayzaud & Ackman, 2006).
    • The double-bond locations in this compound from eel lipids were determined using a gas chromatography/mass spectrometry (GC/MS) method, confirming the acid as all-cis-6,9,12,15,18-heneicosapentaenoic acid (Yamamoto et al., 1991).
  • Neuroprotective Effects :

    • A study highlighted the neuroprotective effect of 2‐hydroxydocosahexaenoic acid (DHA‐H), which increases levels of this compound in blood plasma and the brain, showing promise as a therapeutic approach for Alzheimer’s Disease (Parets et al., 2021).
  • Biological Properties and Effects :

    • This compound (21:5n−3) exhibits strong inhibitory properties on the conversion of α-linoleic acid and dihomo-γ-linolenic acid to arachidonic acid in hepatoma cells and inhibits thromboxane synthesis in isolated platelets as efficiently as eicosapentaenoic acid (EPA) (Larsen et al., 1997).
  • Impact on Metabolic Syndrome in Adolescents :

    • An interdisciplinary therapy study on obese adolescents with metabolic syndrome showed that both groups reduced myristic acid and increased this compound levels, affecting inflammation and cardiometabolic biomarkers (Masquio et al., 2016).
  • Potential in Cancer Treatment :

    • A study on pancreatic cancer cells showed that 2-hydroxycervonic acid (HCA) induces apoptosis and endoplasmic reticulum stress, with HCA metabolizing to this compound, which also displayed anti-proliferative effects (Beteta-Göbel et al., 2022).
  • Molecular Docking Analysis :

    • An in silico study revealed the anti-inflammatory role of this compound by conducting docking analysis with PPARγ and GPR120, indicating its significance in omega-3 fatty acid function (Rao et al., 2020).

properties

IUPAC Name

(6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOCQFSPEWCSDO-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475525
Record name UNII-HR3EZB17BI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24257-10-1
Record name Heneicosapentaenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024257101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-HR3EZB17BI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HENEICOSAPENTAENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR3EZB17BI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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